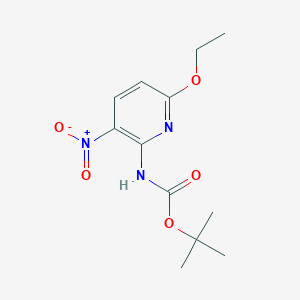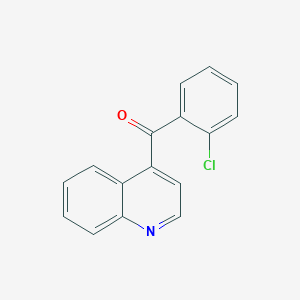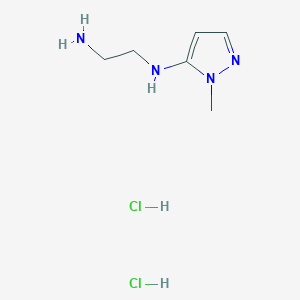
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride
概要
説明
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms.
作用機序
Target of Action
Similar compounds have been found to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
It can be inferred that if the compound acts on nampt, it may influence the nad+ salvage pathway, affecting the availability of nad+ for various biological processes .
Biochemical Pathways
The biochemical pathways affected by N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride are likely related to the NAD+ salvage pathway, given the potential target of NAMPT . Changes in NAD+ availability can have downstream effects on a variety of biological processes, including metabolism and aging .
Result of Action
If the compound acts on nampt and influences the nad+ salvage pathway, it could potentially affect a wide range of cellular processes due to the central role of nad+ .
生化学分析
Biochemical Properties
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . By modulating the activity of NAMPT, this compound can influence the levels of NAD+, a crucial cofactor in various metabolic processes. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, affecting their activity and potentially altering the metabolism of other compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving NAD+ metabolism. By modulating NAMPT activity, this compound can affect the levels of NAD+ within cells, thereby influencing cellular metabolism and energy production . Furthermore, this compound has been shown to impact gene expression, potentially altering the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific enzymes and proteins. This compound binds to NAMPT, modulating its activity and thereby influencing the NAD+ salvage pathway . Additionally, this compound has been observed to inhibit certain cytochrome P450 enzymes, which can affect the metabolism of other compounds and potentially lead to drug-drug interactions . These interactions at the molecular level contribute to the compound’s overall effects on cellular processes and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained modulation of NAMPT activity and NAD+ levels, which can have lasting effects on cellular metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate NAMPT activity and NAD+ levels without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, including alterations in liver enzyme activity and potential hepatotoxicity . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . By modulating NAMPT activity, this compound can influence the levels of NAD+ and subsequently affect various metabolic processes that rely on this cofactor . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, potentially altering the metabolism of other compounds and affecting metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound has been observed to be taken up by cells through active transport mechanisms, and its distribution within tissues can vary depending on the presence of specific binding proteins . These factors can affect the localization and accumulation of this compound, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with NAMPT and other enzymes involved in NAD+ metabolism . Additionally, post-translational modifications and targeting signals can influence the localization of this compound to specific cellular compartments, affecting its overall activity and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学的研究の応用
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
類似化合物との比較
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
N1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride: This compound has an additional methyl group on the pyrazole ring, which may affect its chemical and biological properties.
N,N′-1,2-Ethanediylbis(1-methyl-1H-pyrazole-5-carboxamide): This compound contains carboxamide groups instead of amine groups, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOHZIVHSWEEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


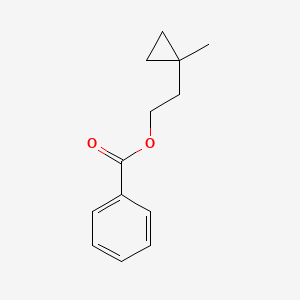
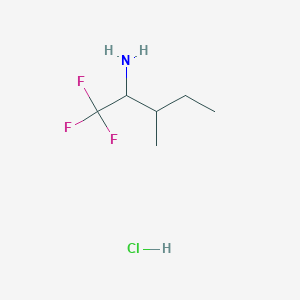
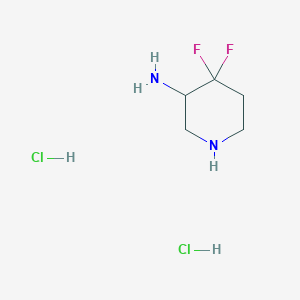
![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)
![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
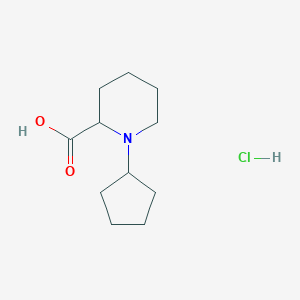
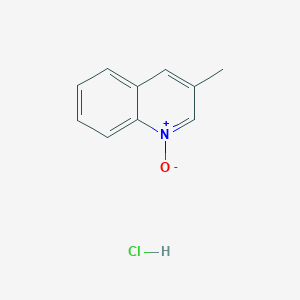
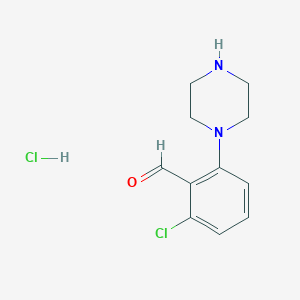
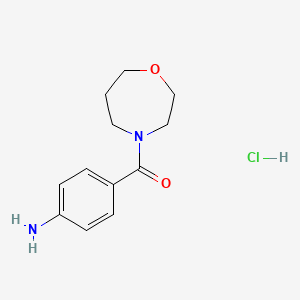
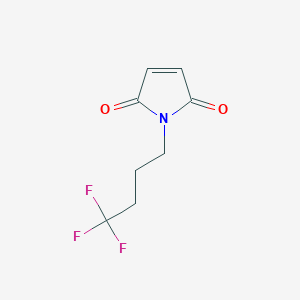
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
